molecular formula C22H35ClN2 B2728224 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-14-1

1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2728224
CAS No.: 1052077-14-1
M. Wt: 362.99
InChI Key: IXHQQKLTFQXTON-UHFFFAOYSA-N
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Description

1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a synthetic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzo[d]imidazole core. The introduction of the 2-methylallyl group can be achieved through alkylation reactions using suitable alkyl halides under basic conditions. The undecyl chain is then introduced via a similar alkylation process. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of efficient catalysts can be employed to enhance reaction rates and reduce production costs. The scalability of the process is crucial for industrial applications, and methods that minimize waste and energy consumption are preferred.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Sodium azide, potassium cyanide, and polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

    Medicine: The compound’s potential therapeutic properties can be investigated for the development of new drugs. Its imidazole core is known for its antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the 2-methylallyl and undecyl groups.

    2-methyl-1H-benzo[d]imidazole: A derivative with a methyl group at position 2.

    2-undecyl-1H-benzo[d]imidazole: A derivative with an undecyl chain at position 2.

Uniqueness: 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the 2-methylallyl and undecyl groups. These substituents confer distinct chemical and biological properties, making the compound more versatile and potentially more effective in various applications compared to its simpler analogs.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-undecylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2.ClH/c1-4-5-6-7-8-9-10-11-12-17-22-23-20-15-13-14-16-21(20)24(22)18-19(2)3;/h13-16H,2,4-12,17-18H2,1,3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHQQKLTFQXTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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